4-Azido-9H-fluorene
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Overview
Description
4-Azido-9H-fluorene is an organic compound characterized by the presence of an azido group (-N₃) attached to the fluorene structure. Fluorene, also known as 9H-fluorene, is a polycyclic aromatic hydrocarbon with a distinctive structure comprising two benzene rings fused with a five-membered central ring. The azido group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-9H-fluorene typically involves the introduction of the azido group to the fluorene structure. One common method is the reaction of 9H-fluorene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the azido derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Azido-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes or alkenes, often catalyzed by copper(I) salts (Cu(I)).
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Reduction: 4-Amino-9H-fluorene.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-Azido-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Azido-9H-fluorene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, allowing for further functionalization of the fluorene core .
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzoic Acid: Similar azido functionality but with a benzoic acid core.
Azido-4-fluorobenzene: Contains an azido group attached to a fluorobenzene ring.
Azido-4-nitrobenzene: Features both azido and nitro groups on a benzene ring.
Uniqueness
4-Azido-9H-fluorene is unique due to its polycyclic aromatic structure combined with the azido group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in applications requiring both aromatic stability and azido reactivity.
Properties
CAS No. |
91804-57-8 |
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Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-azido-9H-fluorene |
InChI |
InChI=1S/C13H9N3/c14-16-15-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |
InChI Key |
NTACENHJSLSBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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